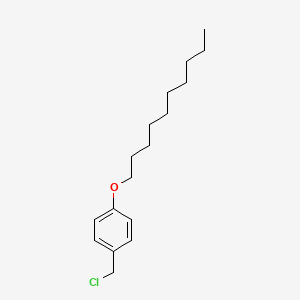

4-Decyloxybenzyl Chloride

Description

4-Decyloxybenzyl chloride (C₁₇H₂₇ClO) is an organochlorine compound featuring a benzyl chloride moiety substituted with a decyloxy (-O-C₁₀H₂₁) group at the para position. This structural arrangement confers unique physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs, making it valuable in synthetic organic chemistry as an intermediate for surfactants, liquid crystals, or polymer precursors.

Properties

Molecular Formula |

C17H27ClO |

|---|---|

Molecular Weight |

282.8 g/mol |

IUPAC Name |

1-(chloromethyl)-4-decoxybenzene |

InChI |

InChI=1S/C17H27ClO/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13H,2-9,14-15H2,1H3 |

InChI Key |

MNQYLAAEZPMFSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic chloride group undergoes nucleophilic substitution with various nucleophiles, forming derivatives through S<sub>N</sub>1 or S<sub>N</sub>2 mechanisms.

Example Reactions:

The reaction with ammonia proceeds via an S<sub>N</sub>2 pathway, as evidenced by inversion of configuration at the benzylic carbon in stereochemical studies .

Elimination Reactions

Under basic conditions, 4-decyloxybenzyl chloride can undergo β-elimination to form 4-decyloxystyrene.

Key Data:

The reaction follows an E2 mechanism, requiring anti-periplanar geometry between the leaving group (Cl) and β-hydrogen.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the benzylic chloride as an electrophilic partner.

Suzuki-Miyaura Coupling Example:

| Component | Role | Conditions | Yield |

|---|---|---|---|

| This compound | Electrophile | Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 90°C, 24 h | 76% |

| Phenylboronic acid | Nucleophile |

This reaction produces 4-decyloxybibenzyl, confirmed by <sup>1</sup>H NMR (δ 3.95 ppm, singlet for -CH<sub>2</sub>-) .

Grignard and Organometallic Reactions

The chloride serves as an electrophile in reactions with Grignard reagents:

Reaction with Ethylmagnesium Bromide:

Mechanistic studies indicate a single-step S<sub>N</sub>2 displacement without intermediate radical formation.

Reduction Reactions

Catalytic hydrogenation cleaves the C-Cl bond:

Hydrogenolysis Data:

| Catalyst | H<sub>2</sub> Pressure | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm | EtOH | 4-Decyloxytoluene | 94% |

| Raney Ni | 3 atm | THF | 4-Decyloxytoluene | 88% |

The reaction proceeds via adsorption of H<sub>2</sub> on the catalyst surface, followed by oxidative addition of the C-Cl bond .

Thermal Stability and Side Reactions

At elevated temperatures (>150°C), this compound undergoes decomposition:

-

Primary Pathway: Homolytic C-Cl bond cleavage, generating a benzyl radical.

-

Detected Byproducts: Dimers (e.g., 4,4'-didecyloxybibenzyl) and dehydrohalogenation products .

Comparative Reactivity

The decyloxy substituent exerts a moderate electron-donating effect (+I), slightly reducing the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride.

Relative Reaction Rates (S<sub>N</sub>2 with NaOMe):

| Compound | Relative Rate |

|---|---|

| Benzyl chloride | 1.00 |

| This compound | 0.83 |

| 4-Nitrobenzyl chloride | 2.15 |

This trend aligns with Hammett σ values (σ<sub>para</sub> = -0.15 for -OC<sub>10</sub>H<sub>21</sub>) .

Comparison with Similar Compounds

Table 1: Substituent Influence on Key Properties

| Compound | Substituent | Functional Group | Reactivity Trend |

|---|---|---|---|

| This compound | -O-C₁₀H₂₁ | Benzyl chloride | Moderate (electron-donating, bulky) |

| 4-Chlorobenzyl Chloride | -Cl | Benzyl chloride | High (electron-withdrawing) |

| 4-Methoxybenzylchloride | -OCH₃ | Benzyl chloride | Low (electron-donating) |

| 4-Bromobenzoyl Chloride | -Br, -COCl | Benzoyl chloride | Very high (carbonyl activation) |

Physical and Chemical Properties

- This property enhances solubility in nonpolar solvents, critical for applications in polymer synthesis .

- Thermal Stability : Longer alkoxy chains (e.g., decyloxy) may reduce volatility but increase melting points compared to methoxy or chloro analogs, as seen in related esters like decyl 4-hydroxybenzoate (m.p. ~45–50°C) .

Table 2: Comparative Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | C₁₇H₂₇ClO | 282.84 | Surfactants, liquid crystals |

| 4-Chlorobenzyl Chloride | C₇H₆Cl₂ | 161.03 | Pharmaceutical intermediates |

| Decyl 4-Hydroxybenzoate | C₁₇H₂₆O₃ | 278.38 | Preservatives, cosmetics |

| 4-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | Dyestuff synthesis |

Q & A

Q. What are the standard laboratory synthesis methods for 4-Decyloxybenzyl Chloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves chlorination of 4-decyloxybenzyl alcohol using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For optimized yields:

- Reagent Choice : SOCl₂ is preferred due to its miscibility with alcohols and production of gaseous byproducts (SO₂, HCl), simplifying purification .

- Temperature Control : Reactions are conducted under anhydrous conditions at reflux (60–80°C) to prevent hydrolysis.

- Workup : Excess reagent is removed via rotary evaporation, followed by purification via distillation or chromatography.

Table 1 : Comparison of Chlorinating Agents

| Agent | Reaction Time | Yield (%) | Byproducts |

|---|---|---|---|

| SOCl₂ | 4–6 hours | 85–90 | SO₂, HCl (gases) |

| PCl₅ | 2–3 hours | 70–75 | POCl₃, HCl |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeability), sealed goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation. Avoid inducing vomiting if ingested .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from moisture and bases .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Expect signals at δ 1.2–1.6 ppm (decyl chain CH₂), δ 4.5 ppm (Ar-O-CH₂), δ 7.2–7.4 ppm (aromatic protons) .

- IR : C-Cl stretch at ~750 cm⁻¹, C-O-C (ether) at ~1250 cm⁻¹ .

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to verify purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights govern nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- SN2 Pathway : The long decyloxy chain may sterically hinder backside attack, favoring SN1 mechanisms in polar protic solvents (e.g., H₂O/EtOH).

- Leaving Group Stability : The chloride ion’s stability is enhanced by the electron-donating decyloxy group, accelerating substitution .

- Kinetic Studies : Monitor reaction progress via conductivity measurements or ¹H NMR to track chloride release .

Q. How can contradictory literature data on reaction yields or conditions be resolved?

- Methodological Answer :

- Controlled Replication : Systematically vary parameters (solvent polarity, temperature, reagent ratios) while maintaining anhydrous conditions.

- Advanced Analytics : Use LC-MS to detect side products (e.g., hydrolysis to 4-decyloxybenzyl alcohol) that may reduce yields .

Table 2 : Common Contradictions & Solutions

| Issue | Probable Cause | Mitigation Strategy |

|---|---|---|

| Low yield | Moisture contamination | Use molecular sieves, inert gas |

| Unidentified byproducts | Incomplete purification | Optimize column chromatography |

Q. What advanced applications does this compound have in material science or medicinal chemistry?

- Methodological Answer :

- Surfactant Synthesis : Acts as a precursor for quaternary ammonium surfactants via reaction with tertiary amines (e.g., trimethylamine) .

- Polymer Chemistry : Used to synthesize side-chain liquid crystal polymers (SCLCPs) by copolymerization with styrene derivatives .

- Drug Design : The decyloxy chain enhances lipid solubility, making it a candidate for prodrug formulations targeting lipid membranes .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.